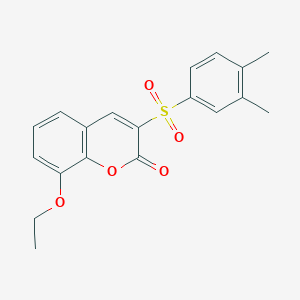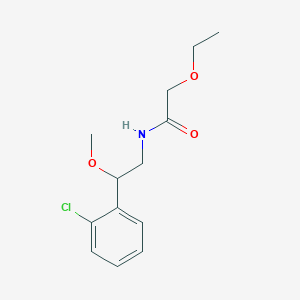
3-(3,4-Dimethylphenyl)sulfonyl-8-ethoxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
Research by Diwu et al. (1997) has shown that compounds with structural features similar to 3-(3,4-Dimethylphenyl)sulfonyl-8-ethoxychromen-2-one, particularly those with dimethylamino and sulfonyl groups, can be used as fluorescent molecular probes. These compounds exhibit solvent-dependent fluorescence correlated with the solvent polarity parameter ET(30), indicating their potential in studying a variety of biological events and processes due to their intramolecular charge transfer properties (Diwu et al., 1997).
Catalyst in Organic Transformations
The work of Zare et al. (2012) demonstrates the use of sulfonyl-based compounds in organic transformations. They explored the efficiency of novel Brønsted acidic ionic liquids containing sulfonyl groups as catalysts for various organic reactions. Their research highlights the advantages of these compounds in terms of efficiency, generality, clean process, and green conditions, making them valuable in the synthesis of complex organic compounds (Zare et al., 2012).
Photovoltaic Device Optimization
Hu et al. (2014) investigated the effects of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films treated with solvents like methoxyethanol (ME) and dimethyl sulfoxide (DMSO) on the performance of polymer solar cells. This study is relevant for compounds like this compound, as it explores the modification of electronic materials for improved photovoltaic device performance (Hu et al., 2014).
Molecular Mechanics Calculations
Allinger and Fan (1993) conducted molecular mechanics calculations (MM3) on various sulfones, providing insights into the structural and vibrational aspects of these compounds. This research is significant for understanding the properties and potential applications of sulfone-based compounds like this compound in various scientific fields (Allinger & Fan, 1993).
Chemiluminescence Studies
Watanabe et al. (2010) studied the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds. This research is pertinent to the study of this compound as it offers insights into the luminescent properties of sulfone derivatives, which could be useful in various analytical and diagnostic applications (Watanabe et al., 2010).
Catalytic Oxygen Atom Transfer
Arias et al. (2001) explored the catalytic oxygen atom transfer with oxorhenium(V) oxazoline complexes, providing a basis for understanding the catalytic potential of sulfonyl-containing compounds in oxidation reactions. This research could be relevant for this compound in catalysis and synthesis (Arias et al., 2001).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-4-23-16-7-5-6-14-11-17(19(20)24-18(14)16)25(21,22)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVVTIBNYGFDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)

![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)
![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)




![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
